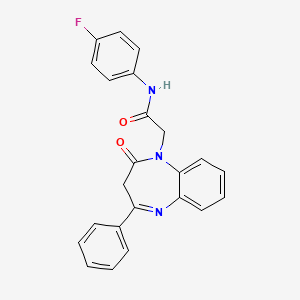

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Description

N-(4-Fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a benzodiazepine-derived acetamide featuring a fluorophenyl substituent and a phenyl-substituted 1,5-benzodiazepinone core. The compound’s structure combines a planar acetamide group with a seven-membered diazepine ring, which adopts a boat conformation due to steric and electronic constraints . Its molecular weight (calculated from analogs in and ) is approximately 393–451 g/mol, depending on substituents. The fluorophenyl group enhances lipophilicity (logP ~4.3), favoring blood-brain barrier penetration, while the benzodiazepinone moiety provides a rigid scaffold for receptor binding .

Properties

Molecular Formula |

C23H18FN3O2 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |

InChI |

InChI=1S/C23H18FN3O2/c24-17-10-12-18(13-11-17)25-22(28)15-27-21-9-5-4-8-19(21)26-20(14-23(27)29)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) |

InChI Key |

MJQKVRRTJNKBOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

Acetylation: The final step involves the acetylation of the benzodiazepine core to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenated compounds and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorophenyl and benzodiazepinone groups distinguish this compound from analogs. Key comparisons include:

*Estimated based on substituent contributions.

- Lipophilicity: The target compound’s logP (~4.3) exceeds that of simpler acetamides (e.g., 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide, logP ~1.5) due to the bulky benzodiazepinone core and fluorophenyl group .

- Melting Points: Nitrophenyl and naphthyl analogs exhibit higher melting points (123–421°C) compared to benzodiazepinone derivatives, likely due to stronger intermolecular interactions (e.g., π-stacking in naphthyl derivatives) .

Structural and Crystallographic Comparisons

- Dihedral Angles: In the target compound’s benzodiazepinone analogs (e.g., ), the dihedral angle between the fluorophenyl and benzodiazepinone rings is ~60–80°, similar to dichlorophenyl-pyrazol derivatives (48–64°) . Naphthyl-substituted acetamides () exhibit a 60.5° angle between naphthyl and fluorophenyl rings, suggesting reduced planarity compared to benzodiazepinones .

- Hydrogen Bonding :

Key Research Findings

Substituent-Driven Solubility: Fluorophenyl and benzodiazepinone groups reduce aqueous solubility (logSw ~-4.56) compared to nitrophenyl analogs, necessitating formulation adjustments for bioavailability .

Conformational Rigidity: The benzodiazepinone core enforces a boat conformation, limiting rotational freedom and enhancing target selectivity over flexible analogs .

Hydrogen Bonding Networks: R22(10) dimers in benzodiazepinones may improve crystalline stability, critical for prolonged shelf life .

Biological Activity

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is , with a molecular weight of 413.45 g/mol. The compound features a benzodiazepine core, which is commonly associated with various biological activities including anxiolytic and anticonvulsant effects.

The biological activity of benzodiazepines generally involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance GABA's inhibitory effects in the central nervous system (CNS), leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The presence of the 4-fluorophenyl group may influence the binding affinity and selectivity towards different GABA receptor subtypes.

Pharmacological Studies

Recent studies have highlighted the potential anticancer properties of compounds similar to N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide. For instance:

- Antitumor Activity : A related compound demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range. Such findings suggest that modifications in the benzodiazepine structure can lead to enhanced anticancer activity .

- HDAC Inhibition : Some studies indicate that benzodiazepine derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression associated with cell cycle and apoptosis .

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties by modulating oxidative stress pathways and reducing neuroinflammation, which is significant for neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | IC50 Value | Reference |

|---|---|---|---|

| Antiproliferative | Benzodiazepine Derivative | 1.30 μM | |

| HDAC Inhibition | FNA (related structure) | 95.48 nM | |

| Neuroprotection | Various Benzodiazepines | Varies |

Case Study Insights

A study focused on structurally similar benzodiazepines reported that these compounds could effectively induce apoptosis in cancer cells through G2/M phase arrest and upregulation of pro-apoptotic factors . Furthermore, the combination therapy involving these derivatives showed enhanced efficacy when paired with conventional chemotherapeutics like taxol and camptothecin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.